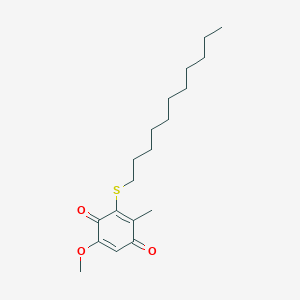![molecular formula C20H25AsSi B14507752 Diphenyl[(triethylsilyl)ethynyl]arsane CAS No. 63451-83-2](/img/structure/B14507752.png)
Diphenyl[(triethylsilyl)ethynyl]arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl[(triethylsilyl)ethynyl]arsane is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of a triethylsilyl group attached to an ethynyl group, which is further bonded to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[(triethylsilyl)ethynyl]arsane typically involves the reaction of diphenylarsine chloride with triethylsilylacetylene in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ph2AsCl+TES-C≡CH→Ph2As-C≡C-TES+HCl
where Ph represents a phenyl group and TES represents a triethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl[(triethylsilyl)ethynyl]arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Aplicaciones Científicas De Investigación
Diphenyl[(triethylsilyl)ethynyl]arsane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Diphenyl[(triethylsilyl)ethynyl]arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylarsine chloride: A precursor used in the synthesis of Diphenyl[(triethylsilyl)ethynyl]arsane.
Triethylsilylacetylene: Another precursor involved in the synthesis.
Organoarsenic compounds: A broad class of compounds with similar structural features.
Uniqueness
This compound is unique due to the presence of both triethylsilyl and ethynyl groups attached to an arsenic atom This unique structure imparts specific chemical and physical properties that differentiate it from other organoarsenic compounds
Propiedades
Número CAS |
63451-83-2 |
|---|---|
Fórmula molecular |
C20H25AsSi |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
diphenyl(2-triethylsilylethynyl)arsane |
InChI |
InChI=1S/C20H25AsSi/c1-4-22(5-2,6-3)18-17-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6H2,1-3H3 |
Clave InChI |
XZKSVAJYSLUEDE-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C#C[As](C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
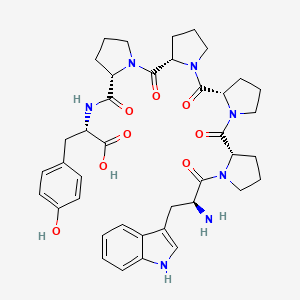


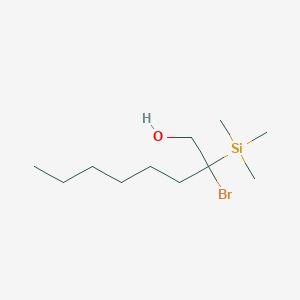
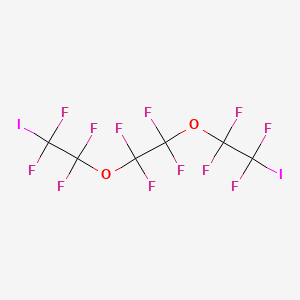
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
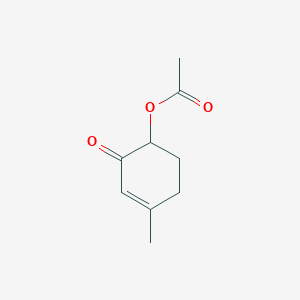
![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)

![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)

